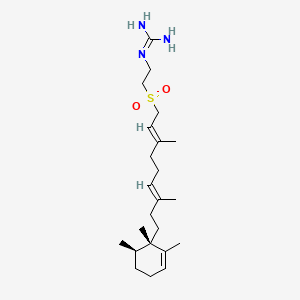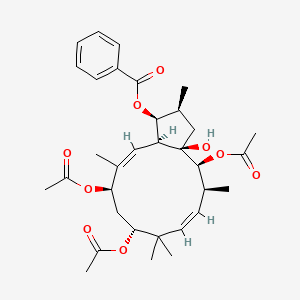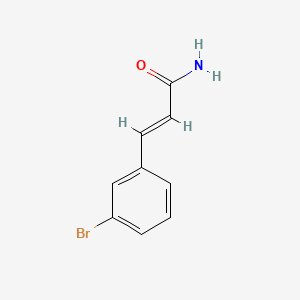
Tetrafluoro(selenoxo)molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluoro(selenoxo)molybdenum is a molybdenum coordination entity.
科学的研究の応用
Photoluminescence and Synthesis of Molybdenum Selenide Nanomaterials
Molybdenum selenide nanomaterials, synthesized via hot filament chemical vapor deposition, demonstrate significant potential in optoelectronic device applications due to their unique photoluminescence properties. These materials emit green light and their structure varies from nanoflakes to nanoparticles with the increase of molybdenum trioxide content, indicating a broad spectrum of possible applications in optoelectronics (Wang et al., 2015).
Electrodeposition of Molybdenum–Selenium Oxides
Electrochemically deposited molybdenum–selenium oxides show promise in advanced material applications, especially due to their unique structural and compositional characteristics. These materials have potential uses in various electrochemical processes and devices (Hahn & Stevenson, 2010).
Magnetic and Optical Properties of Nickel Selenite- and Tellurite-Containing Mo4 Clusters
Nickel(II) molybdenum(VI) selenium(IV) and tellurium(IV) oxides exhibit considerable ferromagnetic interactions and have been studied for their optical properties. These compounds, with their unique 3D network structures, offer insights into the development of materials with specific magnetic and optical characteristics (Jiang et al., 2007).
Structural and Electrochemical Properties of Molybdenum Selenoether Complex
The molybdenum selenoether complex, studied for its structural, electrochemical, and oxygen atom transfer properties, provides a foundation for understanding the coordination of active site metals in various enzymes. This research is particularly relevant to the molybdenum cofactors of the DMSO reductase family (Ma et al., 2007).
Molybdenum Selenide Thin Films for Solar Cell Applications
The synthesis of molybdenum sulphoselenide thin films has been explored for potential use in solar cell applications. These films exhibit desirable properties like direct bandgap and n-type material characteristics, making them suitable for photoelectrochemical and solar cell technologies (Anand & Shariza, 2012).
Thermoelectric Applications of Molybdenum Chalcogenides
Molybdenum chalcogenides, particularly those based on cluster chemistry, have been identified as promising materials for high-temperature thermoelectric applications due to their extremely low thermal conductivities. Their electronic transport properties make them suitable candidates for such applications (Orabi et al., 2017).
Molybdenum Hydroxylases and Related Enzymes
Research on Mo(VI)-dioxo complexes with tetradentate ligands offers insights into the molybdenum (VI/V) centers of molybdenum hydroxylases and related enzymes. This study contributes to our understanding of the role of molybdenum in various biological processes (Hinshaw et al., 1989).
Electrocatalytic Hydrogen Evolution Reaction
Ultrathin MoS2(1–x)Se2x alloy nanoflakes have been developed for their use in electrocatalytic hydrogen evolution reactions. These nanoflakes show promising activity and durability, making them suitable for energy conversion technologies (Gong et al., 2015).
Peroxidase-Like Activity for Biomedical Applications
Few-layered MoSe2 nanosheets have been demonstrated to possess intrinsic peroxidase-like activity, making them highly suitable for biological detection and diagnostic applications. Their ability to catalyze oxidation reactions opens up new avenues in the biomedical field (Wu et al., 2018).
Evolution of Molybdenum Utilization
Studies on the evolution of molybdenum utilization across different life forms provide insights into the biological roles of molybdenum. This research helps in understanding the distribution and function of molybdenum in various organisms, contributing to our knowledge of trace elements in biology (Zhang & Gladyshev, 2008).
Electrochemical and Mechanical Properties of Molybdenum Oxide
The integration of MoO3 nanoparticles in epoxy coatings has shown enhanced electrochemical and mechanical properties. This research suggests potential applications in corrosion protection and material engineering (Xavier, 2020).
特性
分子式 |
F4MoSe |
|---|---|
分子量 |
250.9 g/mol |
IUPAC名 |
tetrafluoro(selanylidene)molybdenum |
InChI |
InChI=1S/4FH.Mo.Se/h4*1H;;/q;;;;+4;/p-4 |
InChIキー |
AKJWDGGXUZAMHK-UHFFFAOYSA-J |
SMILES |
F[Mo](=[Se])(F)(F)F |
正規SMILES |
F[Mo](=[Se])(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


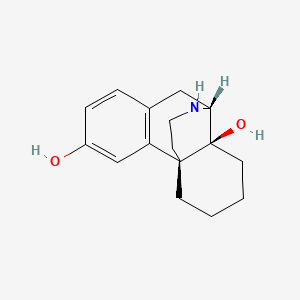
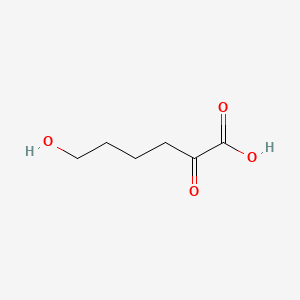



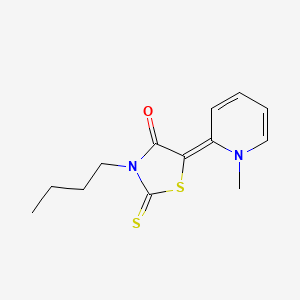



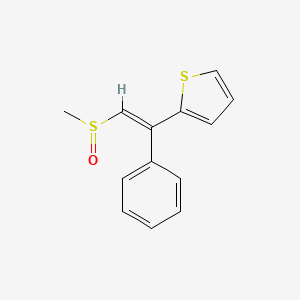
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
